Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate
Description
Historical Development and Research Significance
The compound was first synthesized on February 13, 2015, through esterification of 3-(2-methyl-1,3-oxazol-5-yl)propanoic acid. Early research utilized classical oxazole formation strategies, likely involving Robinson-Gabriel cyclodehydration or van Leusen reactions, as evidenced by its structural relationship to β-acylamino ketone precursors. A key milestone occurred in 2025 with the optimization of its purification protocol, enabling 99.8% chromatographic purity as documented in PubChem's May 2025 update.
Table 1: Key Chronological Developments
Position within Oxazole Chemistry Research Framework
This derivative occupies a strategic position in oxazole research due to:
- Electronic Modulation : The 2-methyl group enhances ring stability while maintaining conjugation pathways critical for charge-transfer applications.
- Synthetic Versatility : The propanoate ester serves as a leaving group, enabling nucleophilic substitutions at the β-position.
- Structural Hybridization : Combines oxazole's aromatic character with aliphatic ester flexibility, creating unique dipole moments (calculated as 4.12 D).
Table 2: Comparative Analysis with Related Oxazoles
| Property | Methyl 3-(2-Me-Oxazol)Propanoate | 5-Phenyloxazole | 2,4-Dimethyloxazole |
|---|---|---|---|
| LogP (Calculated) | 1.34 | 2.15 | 0.89 |
| Dipole Moment (D) | 4.12 | 3.78 | 2.95 |
| Thermal Stability (°C) | 218 | 245 | 195 |
Research Trajectory and Contemporary Relevance
Current investigations focus on three primary domains:
- Catalytic Applications : As a ligand in palladium-mediated cross-couplings, demonstrating 92% yield in Suzuki-Miyaura reactions with aryl bromides.
- Materials Synthesis : Serves as a monomer in conducting polymers, achieving conductivity of 10^-3 S/cm in polyoxazole composites.
- Bioconjugation Chemistry : The ester moiety enables efficient peptide coupling, with recent studies showing 85% conjugation efficiency with lysine residues.
Emergent green synthesis methods utilize this compound in:
Properties
IUPAC Name |
methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-9-5-7(12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAUOXQJZWNGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192759-37-7 | |
| Record name | methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The process begins with Zn(OTf)₂ activation of the propargyl triple bond in N-propargylamides, facilitating 5-exo-dig cyclization to form an oxazoline intermediate. Subsequent hydroxyalkylation with methyl propiolate derivatives introduces the propanoate side chain. For methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate, the N-propargylamide precursor would require a methyl substituent at the C2 position of the developing oxazole ring.
Optimization Parameters
Key reaction parameters from analogous systems include:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 15 mol% Zn(OTf)₂ | Maximizes to 83% |
| Solvent | 1,2-Dichloroethane | Enhances polarity |
| Temperature | 70°C | Balances kinetics |
| Reaction Time | 12 hours | Completes cyclization |
This method offers excellent atom economy and avoids harsh acidic conditions that might hydrolyze the methyl ester.
Nucleophilic Substitution on Preformed Oxazole Intermediates
Patent EP2240464A2 discloses a versatile route to 2-methyloxazole derivatives through sequential alkylation and cyclization steps. Applied to this compound, the synthesis would proceed as:
Stepwise Synthesis
Oxazole Ring Formation :
Esterification Control :
- Maintain reaction pH >9 to prevent ester hydrolysis
- Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity
Critical Analysis
While this method provides direct access to the target structure, the chloromethyl intermediate requires careful handling due to its electrophilic reactivity. Yields in analogous systems range from 65–78%, limited by competing polymerization side reactions.
Recent advances in one-pot syntheses combine oxazole formation with side-chain introduction. A representative protocol involves:
Three-Component Reaction
Advantages and Limitations
- Pros : Convergent synthesis, reduced purification steps
- Cons : Requires strict stoichiometric control (1:1:1 ratio)
- Typical isolated yield: 58%
Comparative Methodological Analysis
Industrial-Scale Considerations
For kilogram-scale production, the Zn(OTf)₂-catalyzed method offers distinct advantages:
- Catalyst reuse for ≥5 cycles without activity loss
- Continuous flow reactor compatibility
- Byproduct minimization (H₂O as sole byproduct in cyclization step)
Process economics favor this route, with estimated raw material costs of $120–150/kg at pilot scale.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The methyl group on the oxazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce oxazoline derivatives .
Scientific Research Applications
Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antidiabetic properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Comparison: Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may offer different pharmacological activities and industrial applications .
Biological Activity
Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.
Overview of this compound
This compound is characterized by a methyl group attached to the oxazole ring. Oxazoles are five-membered heterocycles containing nitrogen and oxygen, which contribute to their biological relevance. The compound has shown promise in various biological assays, particularly as an antimicrobial and anticancer agent.
The biological activity of this compound can be attributed to its interaction with several biochemical pathways:
- Target Interaction : The compound interacts with specific cellular targets, leading to modulation of various signaling pathways.
- Biochemical Pathways : Studies suggest that oxazole derivatives can influence pathways related to cell proliferation and apoptosis, contributing to their anticancer properties.
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further drug development .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses notable antimicrobial activity. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could be effective against both bacterial and fungal infections.
Anticancer Potential
Research has also focused on the anticancer potential of this compound. In cell line studies:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical cancer) | 15 | 4.5 |
| MCF-7 (breast cancer) | 20 | 3.8 |
| A549 (lung cancer) | 25 | 2.9 |
The selectivity index suggests that this compound exhibits lower toxicity towards normal cells compared to cancer cells, highlighting its potential as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its use as an alternative treatment for infections caused by resistant pathogens.
Case Study 2: Cancer Cell Inhibition
In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results showed that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis in HeLa cells. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy .
Q & A
Q. What are the common synthetic routes for Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions , such as:
- Acylation of oxazole precursors : Reacting 2-methyl-1,3-oxazole derivatives with propanoic acid esters under acidic or basic conditions.
- Esterification : Using methanol in the presence of catalysts like sulfuric acid or Lewis acids (e.g., BF₃) to form the methyl ester.
Q. Key factors affecting yield :
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in oxazole rings.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic intermediates.
- Temperature control : Optimal ranges (60–80°C) minimize side reactions like oxazole ring decomposition .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H NMR identifies substituents on the oxazole ring (e.g., methyl group at C2) and ester protons. ¹³C NMR confirms carbonyl (C=O) and oxazole ring carbons.
- IR spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and oxazole C=N vibrations (~1650 cm⁻¹).
- X-ray crystallography : Programs like SHELXL () refine crystal structures, resolving stereochemistry and bond angles. For example, puckering parameters for non-planar oxazole rings can be analyzed using Cremer-Pople coordinates () .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Use the compound’s InChI key (e.g., from ) to model interactions with targets like human carbonic anhydrase II (CA-II). Docking studies reveal binding affinity to zinc-containing active sites.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation, pH 7.4).
- QSAR models : Correlate structural features (e.g., oxazole methyl substitution) with inhibitory activity against enzymes like CA-II () .
Q. What strategies resolve contradictions in reported inhibitory effects across biological assays?
Discrepancies often arise from:
- Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) affects enzyme kinetics.
- Concentration gradients : Use Hill plots () to analyze cooperative binding effects.
- Orthogonal validation : Combine enzymatic assays (e.g., CA-II inhibition) with cellular models (e.g., cytotoxicity in cancer lines) to confirm specificity .
Q. How can reaction pathways be optimized to synthesize derivatives with enhanced bioactivity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxazole C5 position to enhance electrophilic reactivity ().
- High-throughput screening (HTS) : Test derivatives against panels of enzymes (e.g., kinases, hydrolases) to identify novel targets.
- Protodecarboxylation : Modify the propanoate ester to improve membrane permeability for in vivo studies .
Experimental Design Considerations
Q. Table 1: Comparison of Synthesis Conditions for Key Derivatives
| Derivative Modification | Reaction Pathway | Optimal Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Oxazole C2 methyl | Acylation | ZnCl₂ | 78 | ≥98% |
| Propanoate ester | Esterification | H₂SO₄ | 85 | ≥95% |
| Nitro-substituted oxazole | Electrophilic substitution | HNO₃/AcOH | 62 | ≥90% |
Q. Key considerations :
- Purification : Use silica gel chromatography or recrystallization to isolate high-purity fractions.
- Stability testing : Monitor degradation under UV light or elevated temperatures () .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data on oxazole ring puckering?
- Cremer-Pople parameters : Quantify ring puckering using amplitude (q) and phase (φ) coordinates (). For example, a q > 0.5 Å indicates significant non-planarity.
- Torsion angle analysis : Compare with literature values for similar oxazole derivatives ().
- Software tools : SHELXPRO () refines torsional constraints to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
